Ethyl 4-formyl-1-(M-tolyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-formyl-1-(M-tolyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group, a formyl group, and a methyl-substituted phenyl ring (M-tolyl) attached to the pyrazole core. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-formyl-1-(M-tolyl)-1H-pyrazole-3-carboxylate typically involves the condensation of appropriate hydrazine derivatives with β-ketoesters. One common method includes the reaction of 4-formyl-1-(M-tolyl)hydrazine with ethyl acetoacetate under reflux conditions in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-formyl-1-(M-tolyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group and the pyrazole ring are key structural features that contribute to its binding affinity and activity. The compound may modulate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 4-formyl-1-(M-tolyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of an M-tolyl group.
Ethyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a para-methylphenyl group.
Ethyl 4-formyl-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with an ortho-methylphenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H14N2O3 |
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Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl 4-formyl-1-(3-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)13-11(9-17)8-16(15-13)12-6-4-5-10(2)7-12/h4-9H,3H2,1-2H3 |
InChI Key |
IJXAQVARZPSNSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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